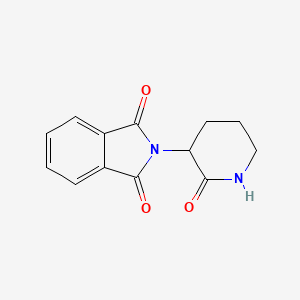
2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a chemical compound with the molecular formula C13H12N2O3. It is a derivative of phthalimide, which is a common building block in organic synthesis. This compound is known for its unique structure, which includes a piperidine ring fused to a phthalimide moiety, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxopiperidin-3-yl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 2-oxo-3-piperidinecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride or thionyl chloride, which facilitates the formation of the imide bond. The reaction conditions often include heating the mixture to a temperature range of 100-150°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective .
化学反応の分析
Types of Reactions
2-(2-oxopiperidin-3-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
2-(2-oxopiperidin-3-yl)isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(2-oxopiperidin-3-yl)isoindole-1,3-dione involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Phthalimide: The parent compound, used widely in organic synthesis.
Naphthalimide: A similar compound with a naphthalene ring instead of a benzene ring, known for its fluorescent properties.
Thalidomide: A well-known drug with a similar phthalimide structure, used for its immunomodulatory effects.
Uniqueness
2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is unique due to its fused piperidine and phthalimide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
42472-96-8 |
|---|---|
分子式 |
C13H12N2O3 |
分子量 |
244.25 g/mol |
IUPAC名 |
2-(2-oxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O3/c16-11-10(6-3-7-14-11)15-12(17)8-4-1-2-5-9(8)13(15)18/h1-2,4-5,10H,3,6-7H2,(H,14,16) |
InChIキー |
ZLYHJKFZUWNUEQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)NC1)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















